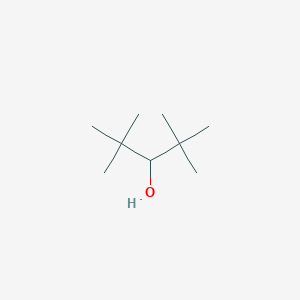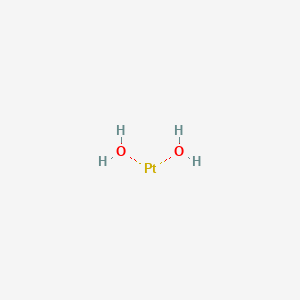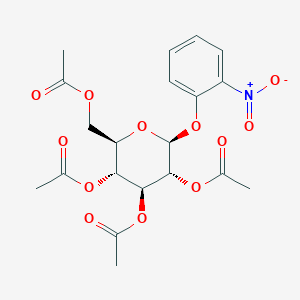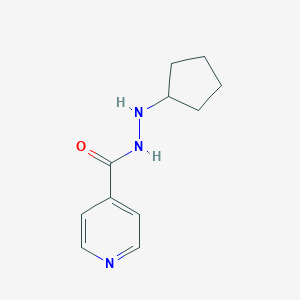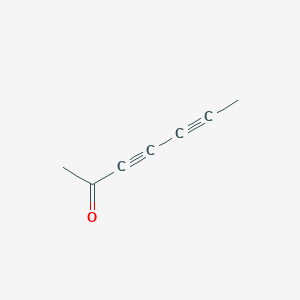
3,5-Heptadiyn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Heptadiyn-2-one is a chemical compound with the chemical formula C7H4O. It is a yellowish liquid that is soluble in organic solvents such as ethanol, ether, and chloroform. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3,5-Heptadiyn-2-one is not fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to inhibit the growth of cancer cells in vitro.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,5-Heptadiyn-2-one have been studied extensively. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3,5-Heptadiyn-2-one in lab experiments is its potential for use in the development of new drugs. It is also a useful tool in chemical biology research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,5-Heptadiyn-2-one. One possible direction is the development of new drugs based on this compound. Another direction is the study of its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 3,5-Heptadiyn-2-one can be achieved through various methods. One of the most common methods is the reaction of propargyl alcohol with acetic anhydride in the presence of a strong acid catalyst, such as sulfuric acid. Another method involves the reaction of propargyl bromide with sodium acetylide in liquid ammonia.
Aplicaciones Científicas De Investigación
3,5-Heptadiyn-2-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of various organic compounds. It has also been studied for its potential use in the development of new drugs and as a tool in chemical biology research.
Propiedades
Número CAS |
13879-71-5 |
|---|---|
Nombre del producto |
3,5-Heptadiyn-2-one |
Fórmula molecular |
C7H6O |
Peso molecular |
106.12 g/mol |
Nombre IUPAC |
hepta-3,5-diyn-2-one |
InChI |
InChI=1S/C7H6O/c1-3-4-5-6-7(2)8/h1-2H3 |
Clave InChI |
WAXKZOQSCPDRLB-UHFFFAOYSA-N |
SMILES |
CC#CC#CC(=O)C |
SMILES canónico |
CC#CC#CC(=O)C |
Sinónimos |
3,5-Heptadiyn-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



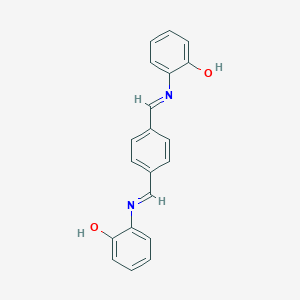
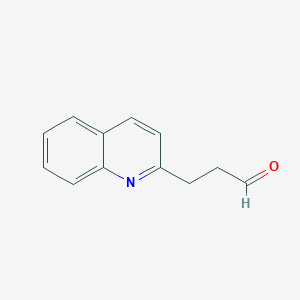
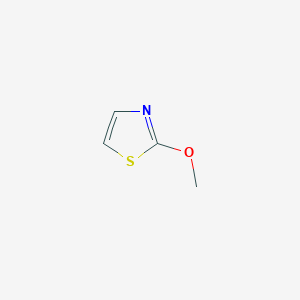
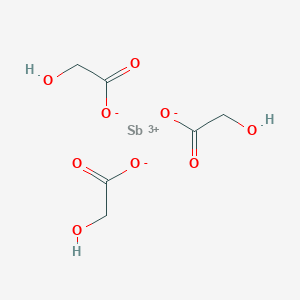
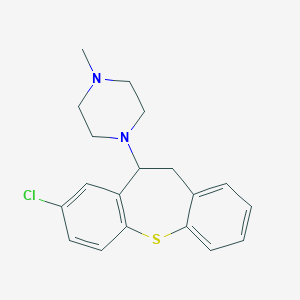
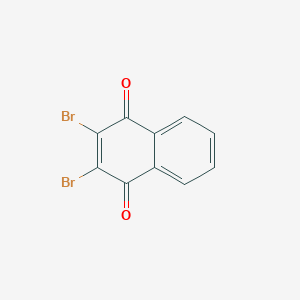
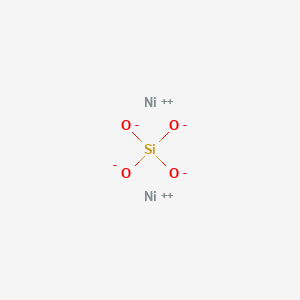


![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B88245.png)
